![molecular formula C11H22ClN3O3 B13899716 tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carbamate group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine (DIEA). The reaction mixture is usually stirred at low temperatures (0-5°C) and then allowed to reach room temperature for completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the piperazine ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate: This compound is structurally similar but lacks the oxo group on the piperazine ring.
tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: Another related compound with a different ring structure.
Uniqueness
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is unique due to the presence of the oxo group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H22ClN3O3 |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14;/h4-8H2,1-3H3,(H,12,15)(H,13,16);1H |
Clave InChI |
FFVJPYOAZDZMSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1CCNC(=O)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)
![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
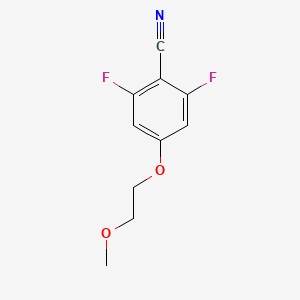
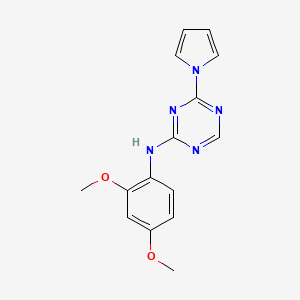
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)

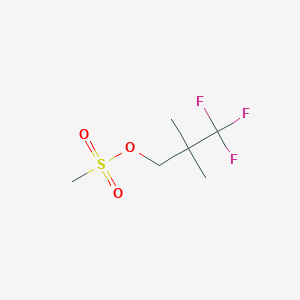
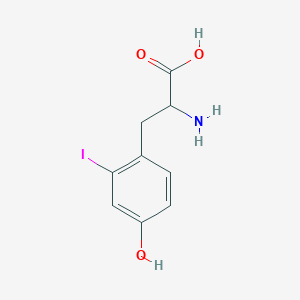
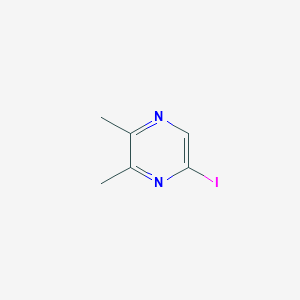
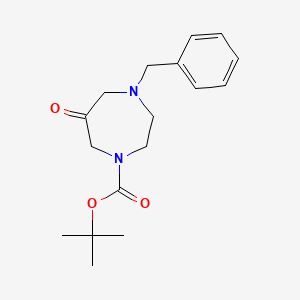
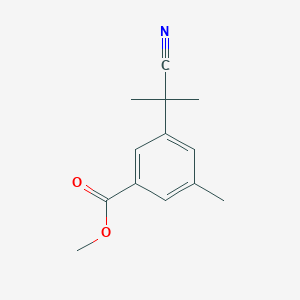

![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)
